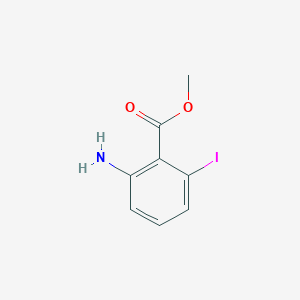

Methyl 2-amino-6-iodobenzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-6-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLALCEBDEFFUEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147494-20-0 | |

| Record name | methyl 2-amino-6-iodobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 2 Amino 6 Iodobenzoate and Its Analogs

Direct Synthesis Approaches

Direct approaches focus on constructing the target molecule by forming the ester or introducing the iodine atom onto a pre-existing, suitably substituted benzene (B151609) ring.

Esterification Reactions of 2-Amino-6-iodobenzoic Acid Precursors

A primary direct route to Methyl 2-amino-6-iodobenzoate is the esterification of 2-amino-6-iodobenzoic acid. The Fischer-Speier esterification is a classical and widely employed method for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an excess of alcohol, typically methanol (B129727), which also serves as the solvent. masterorganicchemistry.com

The reaction is an equilibrium process, driven towards the ester product by the large excess of methanol. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or trimethylchlorosilane (TMSCl). masterorganicchemistry.comnih.gov The use of TMSCl in methanol is particularly mild and efficient for the esterification of amino acids, proceeding at room temperature and offering good to excellent yields with a simple workup procedure. nih.govresearchgate.net Another approach involves using N-bromosuccinimide (NBS) as a catalyst for the esterification of substituted benzoic acids with methanol at elevated temperatures. mdpi.com For instance, the esterification of 2-iodobenzoic acid using 7 mol% NBS in methanol at 70°C for 20 hours resulted in a 55% yield of methyl 2-iodobenzoate (B1229623). mdpi.com

| Precursor | Reagents | Catalyst | Conditions | Product | Yield | Reference |

| 2-Amino-6-iodobenzoic Acid | Methanol | H₂SO₄ or TsOH | Reflux | This compound | - | masterorganicchemistry.com |

| Amino Acids (General) | Methanol | Trimethylchlorosilane (TMSCl) | Room Temp | Amino Acid Methyl Esters | Good-Excellent | nih.govresearchgate.net |

| 2-Iodobenzoic Acid | Methanol | N-bromosuccinimide (NBS) | 70°C, 20h | Methyl 2-iodobenzoate | 55% | mdpi.com |

Regioselective Iodination Strategies in Aminobenzoate Synthesis

The regioselective introduction of an iodine atom onto an aminobenzoate ring presents a significant chemical challenge. The powerful activating and ortho, para-directing effect of the amino group dominates the regiochemical outcome of electrophilic aromatic substitution. In the case of methyl 2-aminobenzoate (B8764639), the positions ortho (C3) and para (C5) to the amine are electronically activated, making direct iodination at the C6 position difficult. google.compatsnap.com

Despite this challenge, various iodinating systems have been developed for aromatic compounds. These typically involve an iodine source, such as molecular iodine (I₂) or potassium iodide (KI), and an oxidizing agent to generate the electrophilic iodine species (I⁺). google.com Common oxidants include hydrogen peroxide, potassium iodate (B108269) (KIO₃), and iodic acid (HIO₃). google.comgoogle.com For example, a method for the iodination of methyl 2-aminobenzoate to produce methyl 2-amino-5-iodobenzoate involves using potassium iodide and potassium iodate in the presence of glacial acetic acid. google.compatsnap.com Achieving iodination at the C6-position would likely require a substrate with blocking groups at the more reactive C3 and C5 positions or a specialized directing-group-assisted catalytic system.

Indirect Synthesis Pathways and Transformations

Indirect routes involve the synthesis of a precursor molecule that is subsequently converted into the target compound through one or more chemical transformations.

Conversion from Substituted Nitrobenzoic Acid Methyl Esters via Reduction

A common and effective indirect pathway to this compound is the reduction of the corresponding nitro compound, Methyl 2-iodo-6-nitrobenzoate. The nitro group can be selectively reduced to an amino group in the presence of other functional groups, including halogens and esters.

Several reduction methods are available for this transformation. Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) is a highly efficient method. Another approach is electrocatalytic reduction. For instance, methyl 2-nitrobenzoate (B253500) has been successfully reduced to methyl 2-aminobenzoate with over 99% selectivity using a polyoxometalate redox mediator in an electrochemical cell. acs.org This method has been applied to a range of substituted nitroarenes, including those with halogen substituents. acs.org

| Starting Material | Reagents/Method | Conditions | Product | Yield | Reference |

| Methyl 2-nitrobenzoate | Electrocatalytic Reduction (POM mediator) | 1 M H₃PO₄, 6h | Methyl 2-aminobenzoate | 92% Conversion | acs.org |

| 2-Iodo-3-nitrobenzoic acid | Methanol, H₂SO₄ | Reflux, 48h | Methyl 2-iodo-3-nitrobenzoate | 95% | nus.edu.sg |

Derivatization from Related Halogenated Benzoate (B1203000) Esters

The Sandmeyer reaction provides a versatile indirect method for introducing an iodine atom onto an aromatic ring, starting from a primary aromatic amine. lumenlearning.comnih.gov This reaction proceeds via the formation of a diazonium salt, which is then displaced by an iodide nucleophile, typically from potassium iodide (KI). chegg.com

This strategy can be applied to synthesize this compound from a diamino precursor. For example, one could start with methyl 2,6-diaminobenzoate, perform selective diazotization of one amino group, and subsequently introduce iodine via a Sandmeyer reaction. The reaction of an arylamine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (like HCl) at low temperatures (0-5 °C) generates the intermediate diazonium salt. lumenlearning.com Subsequent treatment with a solution of potassium iodide leads to the substitution of the diazonium group with iodine. chegg.com Unlike Sandmeyer reactions for chlorination or bromination, iodination does not typically require a copper(I) salt catalyst. lumenlearning.com

| Starting Material | Reagents | Intermediate | Product | Reference |

| 2-Aminobenzoic acid | 1. NaNO₂, HCl2. KI | Diazonium salt | 2-Iodobenzoic acid | chegg.com |

| Aryl Amine (General) | 1. NaNO₂, Acid2. KI | Diazonium salt | Aryl Iodide | lumenlearning.comnih.gov |

Chemical Reactivity and Mechanistic Investigations of Methyl 2 Amino 6 Iodobenzoate

Reactivity of the Iodine Moiety

The carbon-iodine bond is the most reactive site for many transformations of methyl 2-amino-6-iodobenzoate, primarily due to its susceptibility to cleavage and subsequent reaction with metals.

Halogen-metal exchange is a fundamental reaction in organometallic chemistry, and this compound readily participates in such transformations. wikipedia.org This reaction involves the replacement of the iodine atom with a metal, typically lithium or magnesium, to form a highly reactive organometallic intermediate. The rate of this exchange generally follows the trend I > Br > Cl, making iodoarenes like this compound particularly suitable substrates. wikipedia.org

For instance, the reaction of methyl 2-iodobenzoate (B1229623) with organolithium reagents like phenyllithium (B1222949) can generate a transient methyl o-lithiobenzoate intermediate. acs.org This species is highly nucleophilic and can be trapped by various electrophiles. In one documented example, this transient organolithium species, generated in the presence of an imine and boron trifluoride etherate, leads to the formation of isoindolones in good to excellent yields. acs.org The reaction conditions are mild enough to tolerate other functional groups that might otherwise react with the organolithium reagent. acs.org

Similarly, halogen-metal exchange can be effected with magnesium to form Grignard reagents. The reaction of methyl 2-iodobenzoate with isopropylmagnesium chloride in tetrahydrofuran (B95107) (THF) at low temperatures affords 2-carbomethoxyphenylmagnesium chloride. walisongo.ac.id This method of preparing Grignard reagents via exchange is often preferred in laboratory settings over the traditional use of metallic magnesium. walisongo.ac.id The resulting Grignard reagent is stabilized by the chelation of magnesium to the adjacent ester group and can react with electrophiles like aldehydes to form lactones. walisongo.ac.id

Table 1: Examples of Halogen-Metal Exchange Reactions

| Starting Material | Reagent | Intermediate | Subsequent Reaction | Product | Reference |

| Methyl 2-iodobenzoate | Phenyllithium, Imine, BF₃·etherate | Methyl o-lithiobenzoate | Intramolecular cyclization | Isoindolone | acs.org |

| Methyl 2-iodobenzoate | Isopropylmagnesium chloride | 2-Carbomethoxyphenylmagnesium chloride | Addition to p-methoxybenzaldehyde | 3-(4-Methoxyphenyl)-1(3H)-isobenzofuranone | walisongo.ac.id |

The iodine atom of this compound serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. This compound can participate in Suzuki-Miyaura couplings, although specific examples focusing solely on this substrate are less common in the provided literature than for its isomers or analogues. However, the reactivity of similar compounds like methyl 2-iodobenzoate and methyl 5-bromo-2-iodobenzoate provides significant insight. For instance, methyl 2-iodobenzoate has been used in Suzuki-Miyaura reactions to produce biphenyl (B1667301) derivatives. In di-halogenated systems like methyl 5-bromo-2-iodobenzoate, the higher reactivity of the C-I bond compared to the C-Br bond allows for selective, stepwise couplings. researchgate.net This suggests that the iodine in this compound would be the primary site of reaction in similar processes.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org Methyl 2-iodobenzoate is a common substrate in Sonogashira couplings. For example, it reacts with 2-(trimethylsilyl)acetylene in the presence of a palladium catalyst and a copper(I) co-catalyst to yield the corresponding alkynylated product. imperial.ac.uk The reaction is versatile and can be carried out under mild conditions. wikipedia.org The amino group in this compound can influence the reaction, potentially acting as a coordinating group or requiring protection depending on the specific conditions.

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. researchgate.net Methyl 2-iodobenzoate has been utilized in Heck reactions, for instance, in a key step for the synthesis of the anti-asthma drug Singulair. researchgate.net The reaction of methyl 2-iodobenzoate with an allylic alcohol, catalyzed by palladium, leads to the formation of a ketone. researchgate.net The reaction can be performed under various conditions, including ligand-free systems and in green solvents like γ-valerolactone. rsc.orgacs.org

Table 2: Cross-Coupling Reactions Involving Iodo-Benzoate Scaffolds

| Coupling Reaction | Aryl Halide Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura | Methyl 5-bromo-2-iodobenzoate | Aryl boronic acids | Pd/C, K₂CO₃ | p-Terphenyl derivatives | researchgate.net |

| Sonogashira | Methyl 2-iodobenzoate | 2-(Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-(Trimethylsilylethynyl)benzoic acid methyl ester | imperial.ac.uk |

| Heck | Methyl 2-iodobenzoate | Allylic alcohol | Palladium catalyst | Ketone | researchgate.net |

Reactivity of the Amine and Ester Functional Groups

While the iodine atom is often the primary site of reactivity, the amino and ester groups of this compound can also undergo a variety of transformations.

The amino group is nucleophilic and can participate in several important reactions.

Acylation and Alkylation: The amino group can be acylated or alkylated to form amides or secondary/tertiary amines, respectively. These transformations are often used to protect the amino group or to introduce new functionalities. For example, N-alkylation of acridone (B373769) derivatives, which share a similar structural motif, can be achieved by treatment with alkyl halides in the presence of a base like potassium carbonate. nih.govjocpr.com The synthesis of N-aryl anthranilic acids, which are structurally related to this compound, often involves the coupling of an aniline (B41778) derivative with a halobenzoic acid, highlighting the reactivity of the amino group in C-N bond formation. ekb.egnih.govresearchgate.net

Diazotization: The primary aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). nih.gov This diazonium intermediate is highly versatile and can be substituted by a wide range of nucleophiles in what is known as the Sandmeyer reaction or related transformations. This allows for the introduction of various functional groups, including halogens, cyano, hydroxyl, and others, in place of the original amino group. For instance, the amino group of 2-aminoterephthalic acid can be converted to an iodo group via a Sandmeyer reaction. umn.edu

The methyl ester group can be modified through hydrolysis or transesterification.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. For example, N-alkylated acridone acetic acid methyl esters can be hydrolyzed using sodium hydroxide (B78521) to yield the carboxylic acid. nih.gov This transformation is crucial in syntheses where the carboxylic acid functionality is required for subsequent reactions, such as amide bond formation or cyclizations. The synthesis of acridones often involves the cyclization of N-phenylanthranilic acids, which are typically formed from the hydrolysis of their corresponding esters. jocpr.comumn.edu

Transesterification: While less commonly detailed for this specific molecule in the provided sources, transesterification, the conversion of one ester to another by reaction with an alcohol, is a standard transformation for esters. This can be catalyzed by acids or bases and is useful for changing the properties of the ester, for example, to a bulkier group to influence subsequent reaction selectivity.

Proposed Reaction Mechanisms in Complex Molecular Transformations

This compound and its close analogues are key starting materials in the synthesis of complex heterocyclic structures, such as acridones and indoles. The mechanisms of these transformations often involve a sequence of reactions utilizing the different functional groups of the starting material.

For instance, the synthesis of acridone derivatives can be achieved through an Ullmann condensation, which involves the coupling of an o-halobenzoic acid (or its ester) with an aniline derivative, followed by an acid-catalyzed cyclization of the resulting N-phenylanthranilic acid. jocpr.comjuniperpublishers.com The mechanism of the cyclization step involves the protonation of the carbonyl group of the carboxylic acid, followed by intramolecular electrophilic attack of the activated carbonyl carbon onto the adjacent phenyl ring and subsequent dehydration to form the tricyclic acridone core.

In another example, a one-pot, three-component synthesis of indoles utilizes an N,N-dialkyl-2-iodoaniline, a terminal alkyne, and an aryl iodide. nih.gov The proposed mechanism begins with a Sonogashira coupling to form a 2-alkynyl aniline intermediate. This is followed by an oxidative addition of the second aryl iodide to the Pd(0) catalyst. The resulting ArPdI species coordinates to the alkyne, activating it for an intramolecular trans-aminopalladation (a 5-endo-dig cyclization), which forms the indole (B1671886) ring. nih.gov Although this example uses a dialkylated amine, it illustrates the type of complex mechanistic pathways that can be accessed from ortho-iodoaniline derivatives.

The crucial role of the acid functionality in certain cyclization processes is highlighted in a palladium-catalyzed reaction to form phenanthridinones. rsc.org The use of methyl 2-iodobenzoate in place of 2-iodobenzoic acid failed to yield the product, indicating that the free carboxylic acid is essential for the reaction mechanism, likely through coordination to the metal center. rsc.org This underscores how subtle changes in the functional groups of this compound, such as the hydrolysis of the ester to the acid, can dramatically alter its reactivity and the course of a reaction.

Mechanistic Pathways of Palladium-Catalyzed Arylation Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for a palladium-catalyzed arylation reaction, such as a Suzuki, Heck, or Buchwald-Hartwig coupling, typically involves a catalytic cycle that includes several key steps.

The catalytic cycle is generally initiated by the oxidative addition of the aryl halide (in this case, the C-I bond of this compound) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. Subsequently, in reactions like the Suzuki or Stille coupling, a transmetalation step occurs where an organometallic reagent transfers its organic group to the palladium(II) complex. In the case of a Heck reaction, the olefin coordinates to the palladium and then undergoes migratory insertion. For Buchwald-Hartwig amination, the amine coordinates to the palladium complex. The final step of the catalytic cycle is reductive elimination , where the two organic fragments are coupled together, and the palladium(0) catalyst is regenerated, allowing the cycle to continue. The specific ligands coordinated to the palladium center play a crucial role in modulating the reactivity and stability of the intermediates throughout the catalytic cycle. researchgate.netacs.org

In the context of this compound, the presence of the ortho-amino and meta-ester groups can significantly influence the reactivity. The amino group can act as a directing group, potentially influencing the regioselectivity of C-H activation reactions. However, research involving the closely related 2-iodobenzoic acid has highlighted the critical role of the ortho-carboxylate group in facilitating certain palladium-catalyzed reactions. nih.gov

Interestingly, studies on the palladium-catalyzed reaction of N-aryl-2-aminopyridines with 2-iodobenzoic acids to form phenanthridinone scaffolds revealed that replacing 2-iodobenzoic acid with methyl 2-iodobenzoate resulted in no product formation. rsc.orgrsc.org This suggests that the free carboxylic acid group is essential for the reaction to proceed, likely participating in the catalytic cycle, for instance, through a carboxylate-assisted C-H activation or by influencing the stability of the palladium intermediates. rsc.org The ester group in this compound is not as effective in this regard under the reported conditions. rsc.orgrsc.org

Table 1: Key Steps in a General Palladium-Catalyzed Arylation Cycle

| Step | Description | Role of Substrate/Catalyst |

| Oxidative Addition | The aryl iodide (R-X) adds to the Pd(0) catalyst, forming a Pd(II) intermediate (R-Pd-X). | The C-I bond of this compound is cleaved. |

| Ligand Exchange/ Transmetalation | A nucleophile or organometallic reagent replaces a ligand on the Pd(II) complex. | The coupling partner is introduced to the palladium center. |

| Reductive Elimination | The coupled product (R-Nu) is formed, and the Pd(0) catalyst is regenerated. | The new C-C or C-N bond is formed. |

Role of Lewis Acid Activation in Cyclization Reactions

Lewis acids are electron pair acceptors and can play a crucial role in catalyzing various organic reactions, including cyclizations, by activating the substrate. In the context of a molecule like this compound, a Lewis acid could interact with either the amino group or the carbonyl oxygen of the ester group.

The general principle of Lewis acid activation involves the coordination of the Lewis acid to a Lewis basic site in the substrate. This coordination enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. For instance, coordination of a Lewis acid to the carbonyl oxygen of the ester group in this compound would make the carbonyl carbon more electrophilic and prone to intramolecular attack by the amino group, potentially leading to the formation of a lactam.

In various synthetic methodologies, Lewis acids are employed as co-catalysts in transition metal-catalyzed reactions to promote specific steps. beilstein-journals.org For example, a Lewis acid might be required for a dehydration step in a domino reaction or to activate a functional group towards nucleophilic attack. beilstein-journals.org Research on Rh(III)-catalyzed annulation reactions has suggested that a Lewis acid (such as a Rh or Cu salt) can promote the nucleophilic attack of an amino group onto an activated alkyne moiety, facilitating the final cyclization step. rsc.org

While specific studies on Lewis acid-activated cyclizations of this compound are not extensively reported, the fundamental principles of Lewis acid catalysis provide a framework for predicting its potential role. The choice of Lewis acid is critical, as it can influence the reaction pathway and selectivity. Softer Lewis acids might preferentially coordinate to the iodine atom, while harder Lewis acids would favor the oxygen or nitrogen atoms.

Table 2: Potential Roles of Lewis Acids in the Cyclization of this compound

| Lewis Acid Interaction Site | Consequence of Activation | Potential Reaction Outcome |

| Carbonyl Oxygen of the Ester | Increased electrophilicity of the carbonyl carbon. | Intramolecular cyclization via nucleophilic attack by the amino group to form a lactam. |

| Nitrogen of the Amino Group | Decreased nucleophilicity of the amine. | Could prevent unwanted side reactions involving the amino group. |

| Iodine Atom | Enhanced reactivity of the C-I bond. | Facilitation of oxidative addition in palladium-catalyzed reactions. |

Advanced Derivatization Strategies Utilizing Methyl 2 Amino 6 Iodobenzoate Scaffolds

Cross-Coupling Reactions for Structural Diversification

The presence of an iodo group on the aromatic ring of methyl 2-amino-6-iodobenzoate makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing complex molecular frameworks by forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and widely used method for the formation of biaryl structures. researchgate.netmdpi.com This palladium-catalyzed reaction involves the coupling of an organoboron reagent with an organic halide. researchgate.net In the context of this compound, the iodo-substituent readily participates in the catalytic cycle, which typically involves oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. mdpi.comrsc.org

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a diverse array of aryl and heteroaryl groups onto the methyl 2-aminobenzoate (B8764639) core. For instance, the coupling of methyl 2-bromo-6-iodobenzoate with (4-methoxyphenyl)boronic acid, catalyzed by bis-triphenylphosphine palladium dichloride, effectively yields methyl-3-bromo-4′-methoxy-[1,1′-biphenyl]-2-carboxylate. rsc.org This highlights the chemoselectivity of the reaction, with the more reactive C-I bond participating in the coupling over the C-Br bond. The reaction conditions, such as the choice of palladium catalyst, ligand, base, and solvent system, can be fine-tuned to optimize the yield and accommodate various functional groups on the coupling partners. researchgate.netresearchgate.netmdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Boronic Acid/Ester | Catalyst | Base | Product | Yield | Reference |

| Methyl 2-bromo-6-iodobenzoate | (4-Methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Methyl-3-bromo-4′-methoxy-[1,1′-biphenyl]-2-carboxylate | - | rsc.org |

| Iodobenzene | Phenylboronic acid | Pd/C | - | Biphenyl (B1667301) | High | researchgate.net |

| 4-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | 4-Methylbiphenyl | 95% | researchgate.net |

This table presents a selection of Suzuki-Miyaura reactions to illustrate the scope and efficiency of this methodology.

Beyond the Suzuki-Miyaura reaction, the iodo-substituent of this compound serves as a handle for a variety of other transition metal-catalyzed transformations, including Negishi, Sonogashira, and Ullmann-type couplings. nih.goveie.grthieme-connect.comnih.gov

The Negishi coupling utilizes organozinc reagents and offers a powerful alternative for C-C bond formation. rsc.orgnih.gov Palladium or nickel catalysts are commonly employed, and these reactions are known for their high functional group tolerance. nih.gov For example, the Negishi coupling of aryl iodides with organozinc reagents proceeds efficiently in the presence of a palladium catalyst. nih.gov

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds by reacting aryl halides with terminal alkynes, typically using a palladium catalyst and a copper co-catalyst. eie.grthieme-connect.com This reaction is instrumental in the synthesis of aryl alkynes, which are valuable intermediates for further transformations or as components of functional materials.

Ullmann-type couplings are copper-catalyzed reactions that can be used to form C-N, C-O, and C-S bonds. For instance, the Ullmann condensation of methyl 2-iodobenzoate (B1229623) with phenol (B47542) using a copper(I) iodide catalyst and cesium carbonate as a base leads to the formation of methyl 2-phenoxybenzoate. mdpi.com Similarly, sulfur-arylation of sulfenamides with aryl iodides can be achieved through a copper(I) iodide-catalyzed Ullmann-type coupling. nih.gov

Functional Group Interconversions and Modifications

The amino and ester functionalities of this compound provide additional sites for derivatization, allowing for a wide range of structural modifications.

The primary amino group in this compound is nucleophilic and can readily undergo various reactions, most notably acylation and condensation.

Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. pearson.com This transformation is fundamental in peptide synthesis and for introducing a wide variety of substituents. highfine.com The resulting amide can act as a directing group in subsequent C-H functionalization reactions. rsc.org

Condensation reactions involve the reaction of the amine with a carbonyl compound, such as an aldehyde or ketone, to form an imine. rsc.org These imines can be stable compounds or can serve as transient intermediates that can be further reacted in situ. For example, condensation of o-aminothiophenols with carboxylic acid derivatives is a key step in the synthesis of benzothiazoles. mdpi.com

The functional groups on the this compound scaffold can be utilized as directing groups to control the regioselectivity of C-H functionalization reactions. nih.govnih.gov This strategy allows for the activation and modification of otherwise unreactive C-H bonds. The amino group, or more commonly a derivative such as an amide, can coordinate to a transition metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and facilitating its cleavage and subsequent functionalization. rsc.orgbeilstein-journals.org

Palladium-catalyzed C-H arylation is a prominent example where a directing group guides the introduction of an aryl group to a specific position on the aromatic ring. nih.govchinesechemsoc.org This approach provides a powerful tool for the synthesis of complex molecules from simple precursors. whiterose.ac.uk

Incorporation into Defined Molecular Scaffolds

This compound and its derivatives are key intermediates in the synthesis of a variety of fused heterocyclic compounds and other defined molecular scaffolds. mdpi.comgoogle.commdpi.com These scaffolds are of significant interest in medicinal chemistry and materials science due to their unique three-dimensional structures and biological activities. mdpi.comresearchgate.net

For example, intramolecular cyclization reactions can be employed to construct fused ring systems. The synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities, can be achieved from anthranilic acid derivatives. researchgate.net Similarly, derivatives of this compound can be used to synthesize complex, polycyclic structures through multi-step reaction sequences. mdpi.com The strategic placement of the amino, iodo, and ester groups allows for sequential reactions to build up molecular complexity in a controlled manner, leading to the formation of diverse and valuable molecular architectures. uomustansiriyah.edu.iqmsu.edu

Applications in Complex Organic Synthesis

Building Block for Nitrogen-Containing Heterocycles

The ortho-relationship of the amino and ester functionalities in methyl 2-amino-6-iodobenzoate makes it an ideal precursor for the synthesis of a variety of nitrogen-containing heterocyclic compounds. These heterocycles are core scaffolds in numerous biologically active molecules. uou.ac.in The iodine atom can be retained in the final product, providing a site for further molecular elaboration, or it can be a crucial participant in the ring-forming step itself, particularly in metal-catalyzed reactions.

Quinazolinones are a prominent class of nitrogen-containing heterocycles renowned for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govacs.org Iodo-substituted anthranilates are valuable starting materials for creating halogenated quinazolinones, which can serve as key intermediates for more complex derivatives.

A common synthetic route involves the initial acylation of the amino group, followed by cyclization. For instance, a related compound, methyl 2-amino-5-iodobenzoate, can be reacted with acetic anhydride (B1165640) to form an intermediate which is then treated with hydrazine (B178648) to replace the ring oxygen with a nitrogen atom, ultimately yielding 3-amino-2-methyl-6-iodo-quinazolin-4(3H)-one. whiterose.ac.ukresearchgate.net This method highlights a general strategy where the iodo-anthranilate core is transformed into the corresponding iodo-quinazolinone scaffold. The resulting iodo-quinazolinones can then be used in further synthetic manipulations, such as the preparation of Schiff bases or metal complexes with potential therapeutic applications. whiterose.ac.ukresearchgate.net

Benzoxazinones are another important class of heterocycles that can be accessed from iodo-anthranilate precursors. These compounds serve as intermediates in the synthesis of quinazolinones and other biologically active molecules. acs.orgacs.org The synthesis of 6-iodo-2-methyl-benzo nih.govCurrent time information in Bangalore, IN.oxazin-4-one, for example, is achieved by refluxing 5-iodoanthranilic acid (the hydrolyzed form of the corresponding methyl ester) with acetic anhydride. uni.lu This benzoxazinone (B8607429) can then be reacted with various nitrogen nucleophiles to afford a range of quinazolinone derivatives. uni.lu

Isoindolone and its derivatives, particularly the dione (B5365651) subclass (phthalimides), are crucial structural motifs in pharmaceuticals and organic materials. Methyl 2-iodobenzoate (B1229623) (a closely related precursor lacking the amino group) has been effectively used in their synthesis. One powerful method is a palladium-catalyzed carbonylative cyclization. nih.gov In this one-step approach, methyl 2-iodobenzoate reacts with a primary amine under a carbon monoxide atmosphere, catalyzed by a palladium complex, to directly yield N-substituted isoindole-1,3-diones. nih.gov The reaction tolerates a wide variety of functional groups on the amine partner. nih.gov

| Entry | Amine | Product | Yield (%) |

| 1 | Benzylamine | 2-Benzylisoindole-1,3-dione | 76 |

| 2 | 4-Methoxybenzylamine | 2-(4-Methoxybenzyl)isoindole-1,3-dione | 85 |

| 3 | 3-Phenylpropylamine | 2-(3-Phenylpropyl)isoindole-1,3-dione | 77 |

| 4 | Ethanolamine | 2-(2-Hydroxyethyl)isoindole-1,3-dione | 67 |

Table 1: Synthesis of Isoindole-1,3-diones via Palladium-Catalyzed Carbonylative Cyclization of Methyl 2-iodobenzoate. Data sourced from reference nih.gov.

An alternative strategy involves the generation of a transient organolithium species. The reaction of methyl o-iodobenzoate with phenyllithium (B1222949) at low temperatures leads to a rapid lithium-iodide exchange, forming methyl o-lithiobenzoate. acs.org This highly reactive intermediate can be trapped in situ with an imine (activated by a Lewis acid like BF₃·etherate) to construct the isoindolone ring system in good to excellent yields. acs.org

The reactivity of the iodo-benzoate scaffold extends to the construction of a variety of other fused heterocyclic systems beyond the common six-membered rings. These complex architectures are of great interest in drug discovery.

Phenanthridones: These tetracyclic lactams can be synthesized through a palladium-catalyzed C-H activation and cyclization of anilides with 2-iodobenzoates. researchgate.net This process forms the core phenanthridone structure efficiently.

Benzazepinones: The construction of seven-membered rings is also possible. In a one-pot C-H arylation/cyclization reaction, the arylation of exo-2-aminonorbornane with methyl 2-iodobenzoate, followed by lactamization, leads to the formation of a complex, bridged benzazepinone (B8055114) scaffold. whiterose.ac.uk

Isoindolo[1,2-b]quinazolinones: This tetracyclic fused system, which is the core of the anticancer agent batracylin, can be synthesized through cascade reactions. aurigeneservices.com One approach involves the reaction of 2-aminobenzyl alcohol derivatives with 2-cyanomethyl benzoate (B1203000), highlighting how precursors related to this compound can build such complex polyheterocyclic frameworks. aurigeneservices.com

Indolonaphthyridines: These tetracyclic systems are prepared in a multi-step sequence starting from methyl 2-iodobenzoate. The synthesis involves a Sonogashira coupling, saponification, Curtius rearrangement, and a final aza-Wittig reaction followed by thermal ring closure to build the complex heterocyclic core. mdpi.com

Role in the Synthesis of Biologically Relevant Molecules and Intermediates

Many of the heterocyclic compounds synthesized from this compound and its close analogs are not merely synthetic curiosities but possess significant biological activity or serve as key intermediates for potent therapeutic agents. The ability to introduce an iodine atom into these scaffolds provides a handle for further diversification, which is a crucial strategy in medicinal chemistry for optimizing drug properties.

For example, the isoindoloindolone framework, which can be synthesized from o-iodobenzoate precursors, is found in molecules that are potent ligands for the MT3 melatonin (B1676174) binding site and exhibit antiproliferative effects against cancer cell lines. researchgate.net Furthermore, these compounds are precursors for the synthesis of NorA efflux pump inhibitors, which could help combat antibiotic resistance in bacteria like Staphylococcus aureus. researchgate.net

Perhaps the most prominent example is the synthesis of batracylin, an anticancer agent that has undergone clinical evaluation. aurigeneservices.com The core structure of batracylin is an isoindolo[1,2-b]quinazolinone, a complex heterocycle that can be constructed using synthetic strategies employing precursors derived from substituted anthranilic acids. aurigeneservices.com

Construction of Polycyclic and Macrocyclic Compounds

The utility of this compound extends to the synthesis of highly complex three-dimensional structures, including bridged polycycles and large macrocyclic rings.

The synthesis of diverse bridged polycyclic scaffolds has been achieved using methyl 2-iodobenzoate in a "stitching" annulation strategy. whiterose.ac.uk This approach involves a palladium-catalyzed C-H arylation of a cyclic amine with the iodobenzoate, followed by an intramolecular cyclization. The ester group of the benzoate participates in a lactamization reaction, effectively "stitching" the two components together to create complex, rigid, three-dimensional molecules that are highly sought after for drug discovery programs. whiterose.ac.uk

In macrocycle synthesis, the reactive iodine atom can participate in key carbon-carbon bond-forming reactions necessary for ring closure. While direct examples using this compound are specific, the principle has been demonstrated with related isomers. For example, methyl 4-amino-3-iodobenzoate was a key component in the solid-phase synthesis of a 65-membered macrocyclic peptidomimetic. imperial.ac.uk The key macrocyclization step was an "on-resin" Sonogashira coupling, where the iodo-aryl group reacted with a terminal alkyne to close the large ring. imperial.ac.uk This illustrates the potential of iodo-aminobenzoate scaffolds as crucial building blocks for constructing macrocyclic compounds. openmedicinalchemistryjournal.comnih.gov

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for determining the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectral Analysis for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of a related compound, methyl 2-amino-5-iodobenzoate, recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, distinct signals corresponding to the different protons in the molecule are observed. rsc.org The aromatic protons typically appear in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The protons of the methyl ester group (-OCH₃) would be expected to produce a singlet, while the amine (-NH₂) protons often appear as a broad singlet. The specific chemical shifts and coupling patterns of the aromatic protons are crucial for confirming the substitution pattern on the benzene ring.

For instance, in a similar compound, methyl 2-iodobenzoate (B1229623), the aromatic protons are observed in the region of δ 7.1-8.0 ppm. jst.go.jp The addition of an amino group at the 6-position in Methyl 2-amino-6-iodobenzoate would be expected to influence the chemical shifts of the adjacent aromatic protons due to its electron-donating nature.

A representative, though not specific to this compound, ¹H NMR data table for a substituted methyl benzoate (B1203000) is provided below to illustrate the type of information obtained.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.89 | d, J = 8.6 Hz | 1H | Aromatic H |

| 6.63 | d, J = 8.6 Hz | 1H | Aromatic H |

| 3.83 | s | 3H | -OCH₃ |

| 6.06 | br s | 2H | -NH₂ |

Note: This table is illustrative and based on data for related compounds. jst.go.jp The exact values for this compound may differ.

¹³C NMR Spectral Analysis for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbon skeleton.

In the ¹³C NMR spectrum of a related iodo-substituted methyl benzoate, the carbonyl carbon of the ester group typically resonates at a downfield chemical shift, often in the range of δ 160-170 ppm. jst.go.jp The carbon atom attached to the iodine (C-I) is also characteristically shifted. The chemical shifts of the other aromatic carbons provide further evidence for the substitution pattern.

For methyl 2-iodobenzoate, the C-1 nucleus (the carbon bearing the iodo group) is shielded compared to predictions, while the C-3 nucleus is deshielded. cdnsciencepub.com The presence of the amino group in this compound will further influence the chemical shifts of the aromatic carbons.

An illustrative ¹³C NMR data table for a substituted methyl benzoate is shown below.

| Chemical Shift (δ) ppm | Assignment |

| 168.2 | C=O (Ester) |

| 150.4 | C-NH₂ |

| 133.9 | Aromatic CH |

| 131.2 | Aromatic CH |

| 116.6 | Aromatic C-I |

| 111.1 | Aromatic C |

| 51.5 | -OCH₃ |

Note: This table is illustrative and based on data for related compounds. rsc.org The exact values for this compound may differ.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is widely used to identify and quantify the components of a mixture, making it an excellent tool for assessing the purity of a synthesized compound like this compound. koreascience.krnih.gov

In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, where its components are separated based on their boiling points and interactions with the column's stationary phase. nih.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint. For this compound, a single sharp peak in the gas chromatogram would indicate a high degree of purity. The mass spectrum associated with this peak would show the molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions. For instance, in the analysis of methyl 2-aminobenzoate (B8764639), characteristic m/z values of 119.0 and 92.0 were used for identification. koreascience.kr

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. imperial.ac.uk This precision allows for the determination of the elemental composition of a molecule, as the exact mass is unique to a specific molecular formula. For this compound (C₈H₈INO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. jst.go.jpuni.lu For example, the calculated monoisotopic mass of this compound is 276.96 g/mol . uni.lu HRMS can distinguish between compounds with the same nominal mass but different elemental compositions, providing unambiguous identification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nist.govchemicalbook.com Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a powerful tool for identifying the functional groups present in a compound.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the amino group (typically in the range of 3300-3500 cm⁻¹), the C=O bond of the ester group (around 1700-1730 cm⁻¹), and C-O and C-N stretching vibrations, as well as aromatic C-H and C=C bending and stretching frequencies. rsc.org

A representative table of expected IR absorption bands is provided below.

| Wavenumber (cm⁻¹) | Functional Group |

| 3481, 3373 | N-H stretch (amine) |

| 1694 | C=O stretch (ester) |

| 1624 | N-H bend (amine) |

| ~1600, ~1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~1300 | C-N stretch (aromatic amine) |

Note: This table is illustrative and based on data for related compounds. rsc.org The exact values for this compound may differ.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu The wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure, particularly the extent of conjugation.

Computational Chemistry and Theoretical Studies

Molecular Orbital (MO) and Density Functional Theory (DFT) Calculations

Molecular Orbital (MO) theory and Density Functional Theory (DFT) are cornerstones of modern computational chemistry, providing a framework for understanding the electronic structure and properties of molecules. DFT, in particular, has become a widely used method due to its balance of accuracy and computational cost. nih.gov Calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner, yielding valuable information about molecular geometries, orbital energies, and electron distribution. nih.govekb.eg

The electronic structure of Methyl 2-amino-6-iodobenzoate is characterized by the interplay of its constituent functional groups: the electron-donating amino group (-NH2), the electron-withdrawing methyl ester group (-COOCH3), and the bulky, polarizable iodine atom. DFT calculations can be used to determine the optimized molecular geometry and to visualize the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The HOMO is typically localized on the more electron-rich portions of the molecule, in this case, the aminobenzene ring, indicating the regions most susceptible to electrophilic attack. Conversely, the LUMO is generally found on the more electron-deficient areas, highlighting potential sites for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting the chemical reactivity and stability of a molecule. A smaller gap suggests higher reactivity. For analogous aromatic compounds, DFT calculations have been instrumental in elucidating these relationships. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool that can be derived from DFT calculations. nih.gov NBO analysis provides insights into charge distribution, hybridization, and intramolecular interactions by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. For this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair into the aromatic ring and the stabilizing hyperconjugative interactions between filled and vacant orbitals. nih.govnih.gov

Table 1: Predicted Electronic Properties of Substituted Benzoates from Theoretical Calculations

| Property | Description | Predicted Trend for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Relatively high due to the electron-donating amino group. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Lowered by the electron-withdrawing ester and iodo groups. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity. | Moderate gap, suggesting a balance between stability and reactivity. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Significant, arising from the polar functional groups. |

The presence of the methyl ester and amino groups introduces rotational flexibility into the this compound structure. Conformational analysis aims to identify the stable conformers of the molecule and to determine their relative energies, thus constructing a potential energy surface (PES). researchgate.net The rotation around the C-C bond connecting the ester group to the ring and the C-N bond of the amino group are of particular interest.

For similar substituted benzoates, DFT calculations have been used to predict the dihedral angles that define the most stable conformations. researchgate.net For instance, in related systems, the ester group is often found to be slightly twisted out of the plane of the benzene (B151609) ring to minimize steric hindrance with adjacent substituents. researchgate.net In this compound, steric repulsion between the bulky iodine atom and the methyl ester group would likely favor a non-planar conformation of the ester. Furthermore, intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester could significantly influence the conformational preferences and stabilize certain geometries. osti.govinorgchemres.org

A potential energy surface scan, where the energy of the molecule is calculated for a systematic variation of key dihedral angles, can reveal the energy barriers between different conformers. youtube.com This provides a detailed energetic landscape, identifying the global minimum energy conformation and other low-energy local minima that may be populated at room temperature. chemrxiv.org

Predictive Modeling for Synthetic Accessibility

Predicting the synthetic accessibility of a novel compound is a crucial aspect of chemical research and drug discovery. nih.govtsijournals.com Computational models for synthetic accessibility (SA) are designed to estimate how easily a molecule can be synthesized in a laboratory setting. neurosnap.aid-nb.info These models often rely on a combination of factors, including molecular complexity, the presence of chiral centers, and the prevalence of its structural fragments in databases of known compounds. nih.govtsijournals.com

One common approach involves a fragment-based analysis, where the molecule is broken down into smaller substructures. The frequency of these fragments in a large database of commercially available or easily synthesizable compounds is then used to calculate an accessibility score. nih.gov More complex or rare fragments would contribute to a lower (less accessible) score.

Table 2: Factors Influencing Predicted Synthetic Accessibility

| Factor | Description | Application to this compound |

| Fragment Analysis | Based on the frequency of molecular fragments in known compound databases. | The aminobenzoate core is common, but the specific substitution pattern might be less frequent. |

| Molecular Complexity | Based on the size, number of rings, and stereocenters. | Moderately complex due to multiple substituents. |

| Starting Material Availability | Considers the commercial availability of precursors. | Precursors like 2-amino-6-iodobenzoic acid or related compounds may be available. |

Note: A specific synthetic accessibility score for this compound would require running its structure through a predictive model.

Analysis of Intramolecular and Intermolecular Non-Covalent Interactions

Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure, stability, and intermolecular recognition properties of molecules. osti.govinorgchemres.org For this compound, both intramolecular and intermolecular NCIs are expected to be significant.

Intramolecularly, a key interaction is the potential for a hydrogen bond between the hydrogen atom of the amino group and the carbonyl oxygen of the adjacent methyl ester group, forming a pseudo-six-membered ring. inorgchemres.org The strength and nature of this interaction can be analyzed using theoretical methods like Atoms in Molecules (AIM) theory and NBO analysis. nih.govinorgchemres.org AIM theory can identify bond critical points (BCPs) between atoms, and the properties of the electron density at these points can characterize the interaction as a hydrogen bond. nih.gov NBO analysis can quantify the stabilization energy associated with the delocalization of the oxygen lone pair into the N-H antibonding orbital. nih.gov Additionally, the iodine atom can participate in halogen bonding, acting as a Lewis acidic center.

Intermolecularly, in the solid state, this compound molecules can interact through a network of hydrogen bonds involving the amino groups and ester carbonyls of neighboring molecules. researchgate.net Pi-stacking interactions between the aromatic rings are also likely to contribute to the crystal packing. The Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts in a crystal lattice.

Reaction Pathway Energetics and Transition State Analysis

Theoretical chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. acs.orgrsc.org This involves calculating the energies of reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. koreascience.kr

For reactions involving this compound, such as electrophilic aromatic substitution or cross-coupling reactions, DFT calculations can be employed to locate the transition state structures. acs.orgkoreascience.kr The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is directly related to the reaction rate. rsc.org By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined. acs.orgbeilstein-journals.org

For example, in a substitution reaction, one could model the approach of a reactant, the formation of an intermediate complex (like a sigma complex in electrophilic aromatic substitution), the transition state for bond formation/breaking, and the final product. beilstein-journals.org The calculated geometries of the transition states can provide insights into the stereochemical outcome of a reaction. Furthermore, kinetic isotope effect calculations can be performed to compare with experimental data and validate the proposed mechanism. koreascience.kr

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are becoming central to modern organic synthesis. mdpi.comnih.gov The traditional synthesis of aryl iodides, such as the Sandmeyer-type reaction starting from an amino group, often involves stoichiometric, hazardous reagents like sodium nitrite (B80452) and generates significant waste streams, posing environmental concerns. google.com Consequently, research is pivoting towards more environmentally benign alternatives for the synthesis and subsequent modification of molecules like Methyl 2-amino-6-iodobenzoate.

Key green approaches under investigation include:

Use of Greener Solvents: A significant shift is the replacement of conventional volatile organic compounds with greener solvents. Water, in particular, is being explored as a reaction medium for transition-metal-catalyzed reactions. For instance, Pd(II)-catalyzed cyclization reactions involving 2-iodobenzoic acids have been successfully demonstrated in water, which serves as a non-toxic, non-flammable, and economical solvent. rsc.org

Mechanochemistry: Solvent-free reaction conditions, often achieved through mechanochemistry (e.g., ball milling), represent a major advancement in green synthesis. researchgate.netmdpi.com This technique reduces solvent waste and can lead to higher reaction efficiency and the formation of products that are difficult to obtain in solution. researchgate.netmdpi.com The derivatization of this compound through cross-coupling or condensation reactions could potentially be adapted to mechanochemical methods, significantly reducing the environmental footprint.

Energy-Efficient Methods: Microwave (MW) and ultrasonic irradiation are being employed to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter times. mdpi.commdpi.com MW-assisted Suzuki-Miyaura coupling reactions, for example, have been effectively used for aryl halides in greener solvents like water, offering a sustainable pathway for derivatization. mdpi.com

Table 1: Comparison of Conventional vs. Potential Green Approaches for this compound

| Aspect | Conventional Approach | Potential Green Chemistry Approach | Key Advantages of Green Approach |

|---|---|---|---|

| Synthesis | Diazotization of methyl 2,6-diaminobenzoate followed by Sandmeyer reaction with iodide salts. google.com | Direct C-H iodination using molecular iodine with a green oxidant; enzymatic synthesis. | Reduced use of hazardous reagents (e.g., nitrites); less toxic waste streams. |

| Derivatization | Cross-coupling reactions in volatile organic solvents like toluene (B28343) or DMF. | Reactions in aqueous media or under solvent-free mechanochemical conditions. rsc.orgresearchgate.net | Elimination of toxic solvents; reduced energy consumption; improved safety. |

| Energy Source | Conventional heating requiring long reaction times. | Microwave or ultrasonic irradiation. mdpi.commdpi.com | Faster reaction rates; increased energy efficiency; potentially higher yields. |

Development of Novel Catalytic Systems for Transformations

The iodo-substituent in this compound makes it an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing complex molecular architectures. Research in this area is focused on developing more efficient, selective, and sustainable catalytic systems.

Advanced Palladium Catalysis: While palladium catalysts are the workhorse for C-C and C-N bond formation, modern research aims to lower catalyst loadings (often measured in parts-per-million, ppm) and perform reactions under milder conditions. acs.org The development of highly active palladium-ligand systems allows for the efficient coupling of challenging substrates. For instance, Pd(OAc)₂ combined with specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands can facilitate Suzuki, Heck, and Sonogashira couplings on aryl iodides. rsc.orgthieme-connect.com

Earth-Abundant Metal Catalysis: To address the cost and toxicity associated with precious metals like palladium, significant effort is being directed towards catalysts based on earth-abundant and more benign metals such as copper, nickel, and zinc. thieme-connect.comfrontiersin.orgaablocks.com Copper-catalyzed Sonogashira reactions of alkyl-2-iodobenzoates have been developed under solvent-free conditions, providing a greener route to alkynylated products. thieme-connect.com Similarly, nickel-catalyzed systems are emerging as powerful tools for the amidation and arylation of C(sp³)–H bonds, a transformation potentially applicable to derivatives of this compound. nih.gov

Hypervalent Iodine Organocatalysis: Beyond metal catalysts, hypervalent iodine compounds are gaining traction as mild, non-toxic, and often recyclable organocatalysts for various oxidative transformations. rsc.org Catalysts like 2-iodobenzamide (B1293540) derivatives have been shown to effectively oxidize alcohols to aldehydes or ketones at room temperature using a terminal oxidant like Oxone. researchgate.net Such systems could be employed for transformations on functional groups introduced to the this compound scaffold.

Table 2: Emerging Catalytic Systems for Transformations of Aryl Iodides

| Catalyst System | Metal/Element | Target Transformation | Potential Application for this compound |

|---|---|---|---|

| Pd(OAc)₂ / Ligand | Palladium | Suzuki, Heck, Sonogashira, Buchwald-Hartwig Amination. rsc.orgacs.org | Functionalization at the C-I bond to form biaryls, styrenes, alkynes, or N-aryl derivatives. |

| CuI / Ligand | Copper | Sonogashira, Ullmann Coupling. thieme-connect.com | A greener alternative to palladium for C-C and C-N bond formation. |

| NiCl₂(L) | Nickel | Negishi, Kumada Coupling; C-H activation. nih.govnih.gov | Cross-coupling with organozinc or Grignard reagents; potential for intramolecular cyclizations. |

| 2-Iodobenzamide / Oxone | Iodine (V) | Alcohol Oxidation. researchgate.net | Oxidation of alcohol-containing derivatives without using heavy metal oxidants. |

Expansion of Applications in Materials Science and Supramolecular Chemistry

The distinct functional groups of this compound—a hydrogen bond-donating amino group, a halogen bond-donating iodo group, and a hydrogen bond-accepting ester—make it a highly attractive building block for creating advanced materials and complex supramolecular assemblies. cymitquimica.comchemimpex.com

Functional Polymers and Materials: Aryl amino-iodides can serve as bifunctional monomers in polymerization reactions. The iodo-group is a reactive handle for metal-catalyzed polymerization (e.g., Suzuki polycondensation), while the amino group can be used to tune the electronic properties or provide sites for post-polymerization modification. Derivatives of this compound could be incorporated into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). starskychemical.com

Supramolecular Self-Assembly: The future holds significant promise for using this compound in supramolecular chemistry, where non-covalent interactions are used to build ordered, higher-order structures. uni-bayreuth.de The amino group can form robust N–H···O or N–H···N hydrogen bonds, while the iodine atom can participate in I···N or I···O halogen bonds. nih.gov This combination of orthogonal interactions allows for the programmed self-assembly of molecules into predictable architectures like tapes, rosettes, or capsules. uni-bayreuth.denih.gov Such assemblies are being explored for applications in molecular recognition, catalysis, and the development of "smart" soft materials that respond to external stimuli. mdpi.com The chirality inherent in many amino acid-derived structures further adds a layer of complexity and potential for creating enantioselective systems. rsc.org

Table 3: Functional Groups of this compound and Their Supramolecular/Materials Potential

| Functional Group | Type of Interaction | Potential Application |

|---|---|---|

| Iodo Group (-I) | Halogen Bonding, Cross-Coupling Site | Directing self-assembly; reactive site for polymerization. starskychemical.comnih.gov |

| Amino Group (-NH₂) | Hydrogen Bonding, Nucleophilicity | Formation of supramolecular synthons; tuning electronic properties of materials. nih.govmdpi.com |

| Ester Group (-COOCH₃) | Hydrogen Bond Acceptor, Dipole Moment | Influencing molecular packing in crystals; modifying solubility and electronic character. |

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-6-iodobenzoate, and what methodological considerations are critical for high yield?

this compound is typically synthesized via iodination of methyl 2-aminobenzoate derivatives. A key method involves:

- Direct iodination : Using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acidic conditions to introduce iodine at the 6-position of the benzene ring .

- Protection of amine groups : To prevent unwanted side reactions, the amino group is often protected (e.g., with acetyl or tert-butoxycarbonyl groups) before iodination, followed by deprotection .

Q. Critical considerations :

- Control reaction temperature (0–5°C) to minimize polyiodination.

- Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS.

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈INO₂ | |

| Molecular Weight | 313.52 g/mol | |

| CAS Number | EN300-746068 (hydrochloride) |

Q. What spectroscopic techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

Q. How is this compound utilized in cross-coupling reactions for complex molecule synthesis?

The iodine atom facilitates participation in Suzuki-Miyaura or Ullmann couplings to form biaryl structures:

- Catalytic systems : Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O .

- Substrate scope : Compatible with boronic acids bearing electron-donating or withdrawing groups.

Example application : Synthesis of fluorescent dyes or pharmaceutical intermediates via regioselective coupling .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges in electrophilic substitution reactions involving this compound?

Competing substitution at the 4- vs. 6-position arises due to steric and electronic effects:

- Steric hindrance : The methyl ester group at the 2-position directs electrophiles to the less hindered 6-position.

- Electronic effects : The amino group activates the ring but may lead to competing ortho/para substitution.

Q. Mitigation strategies :

Q. How can contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved?

Discrepancies between experimental and calculated NMR shifts often stem from:

- Solvent effects : Simulations may assume gas-phase conditions, while experimental data reflect solvent interactions.

- Dynamic effects : Rotameric equilibria in the ester group can split signals.

Q. Resolution methods :

Q. What stability considerations are critical for this compound under varying experimental conditions?

Q. Table 2: Stability Profile

Q. What computational methods are recommended to predict the reactivity of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.